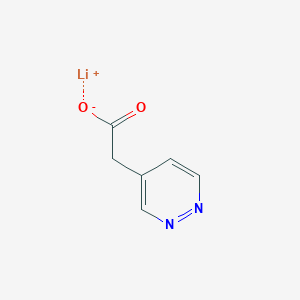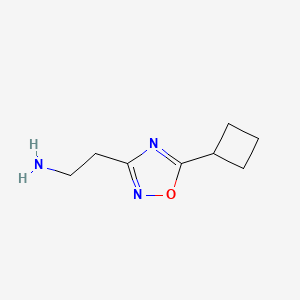![molecular formula C10H17N3 B1145930 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1338247-33-8](/img/no-structure.png)
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (THPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that has shown great potential in the development of new drugs. THPP is synthesized through various methods, and its mechanism of action has been extensively studied. It has shown promising results in scientific research applications, and its biochemical and physiological effects have been investigated.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is not fully understood, but it is believed to interact with various receptors and enzymes in the body. It has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of inflammation and cell proliferation. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively studied. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has also been shown to have low toxicity, making it a safe molecule for lab experiments. However, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. One area of research is the development of new drugs based on 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has shown great potential in the treatment of various diseases, and further research is needed to explore its therapeutic potential. Another area of research is the investigation of the structure-activity relationship of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. By studying the structure-activity relationship of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, researchers can gain a better understanding of its mechanism of action and develop more potent analogs. Additionally, future research can focus on improving the solubility and pharmacokinetic properties of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine to enhance its effectiveness in vivo.
Métodos De Síntesis
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be synthesized through various methods, including the one-pot reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst. The synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is relatively simple and can be carried out in a few steps, making it an attractive molecule for drug development.
Aplicaciones Científicas De Investigación
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has shown promising results in scientific research applications. It has been studied for its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been investigated for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been studied for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
1338247-33-8 |
|---|---|
Nombre del producto |
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Fórmula molecular |
C10H17N3 |
Peso molecular |
179.26208 |
Sinónimos |
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)


![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)